molecular formula C10H11NO3 B12936128 1-Ethoxy-1h-indole-5,6-diol

1-Ethoxy-1h-indole-5,6-diol

Cat. No.: B12936128
M. Wt: 193.20 g/mol
InChI Key: IRRCGEYBJZYLIW-UHFFFAOYSA-N
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Description

1-Ethoxy-1H-indole-5,6-diol is an indole derivative characterized by an ethoxy group at position 1 and hydroxyl groups at positions 5 and 5. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.2 g/mol (calculated based on structural analogs) .

For instance, indole derivatives with hydroxyl groups, such as 5,6-dihydroxyindole, are known for their roles in melanin synthesis and cosmetic formulations , while ethoxy substituents may enhance lipophilicity or metabolic stability, as seen in other ethoxy-functionalized indoles .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-ethoxyindole-5,6-diol

InChI

InChI=1S/C10H11NO3/c1-2-14-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3

InChI Key

IRRCGEYBJZYLIW-UHFFFAOYSA-N

Canonical SMILES

CCON1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethoxy-1h-indole-5,6-diol typically involves the construction of the indole ring system, which can be achieved through various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses ortho-nitrotoluene and ethyl glyoxylate as starting materials . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1h-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Ethoxy-1H-indole-5,6-diol and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₀H₁₁NO₃ 1-ethoxy, 5,6-diol 193.2 Hypothesized: Antioxidant, polymer precursor
5,6-Dihydroxyindole C₈H₇NO₂ 5,6-diol 149.15 Cosmetic applications (melanin precursor)
6-Methoxy-1H-indole C₉H₉NO 6-methoxy 147.17 Intermediate in organic synthesis
5,6-Dichloro-1H-isoindole-1,3(2H)-dione C₁₈H₂₉Cl₂NO₂ 5,6-dichloro, isoindole core 367.3 Industrial applications (polymer additives)
5-Fluoro-3-(triazol-ethyl)-1H-indole C₁₃H₁₂FN₃ 5-fluoro, triazole substituent 229.26 Antioxidant (ischemia treatment)

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